molecular formula C11H15F3N2O2S B2843557 Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate CAS No. 2375269-41-1

Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate

Cat. No.: B2843557
CAS No.: 2375269-41-1
M. Wt: 296.31
InChI Key: WSGYQJUHNXMMDK-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate is a specialized carbamate derivative featuring a thiophene ring substituted with an amino group at position 3 and a trifluoromethyl group at position 3. Its molecular weight is 296.3 g/mol, and it is produced with a purity of ≥95% . Notably, this compound has been discontinued by suppliers such as Biosynth, limiting its availability for laboratory use . The structural uniqueness of this compound lies in its sulfur-containing thiophene core and the electron-withdrawing trifluoromethyl group, which may confer distinct physicochemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O2S/c1-10(2,3)18-9(17)16(4)8-6(15)5-7(19-8)11(12,13)14/h5H,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGYQJUHNXMMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=C(S1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Variations:

Aromatic Core :

  • Target Compound : Thiophene ring (sulfur-containing heterocycle).
  • Analog : Benzene ring (aromatic hydrocarbon).
  • Implications : Thiophene’s sulfur atom may enhance metabolic stability or participate in hydrogen bonding, whereas benzene’s planar structure could influence π-π stacking interactions in biological systems.

Substituents: Target Compound: Trifluoromethyl (-CF₃) at position 4. Analog: Methyl (-CH₃) at position 5.

Comparative Data Table

Property Target Compound Similar Compound
Molecular Weight 296.3 g/mol Not explicitly provided (estimated ~275–300 g/mol based on structure)
Purity ≥95% ≥95%
Aromatic Ring Thiophene (S-containing heterocycle) Benzene (aromatic hydrocarbon)
Substituents -CF₃ (electron-withdrawing) at position 5 -CH₃ (electron-donating) at position 5
Applications Not specified; thiophenes are common in pharmaceuticals and materials science Pharmaceutical research, agrochemicals, material science
Stability/Solubility -CF₃ may enhance lipophilicity and metabolic stability -CH₃ likely increases hydrophobicity but with reduced electronic effects

Research Implications

Pharmaceutical Potential: The target compound’s trifluoromethyl-thiophene scaffold may improve binding affinity in drug targets (e.g., kinase inhibitors) compared to benzene-based analogues. The -CF₃ group’s electron-withdrawing nature could modulate pKa values of the amino group, affecting solubility and bioavailability.

Agrochemical and Material Science :

  • Thiophene derivatives are valued in agrochemicals for their pesticidal activity, while benzene analogues may dominate in herbicide formulations due to differing electronic profiles.

Synthetic Challenges :

  • Introducing -CF₃ on thiophene may require specialized fluorination techniques, whereas -CH₃ is synthetically straightforward .

Preparation Methods

Synthetic Strategies Overview

The preparation of tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate requires sequential functionalization of a thiophene core. The synthesis typically follows three primary stages:

  • Construction of the 5-(trifluoromethyl)thiophene scaffold.
  • Introduction of the amino group at the 3-position.
  • Protection of the amino group via N-methylcarbamate formation using tert-butoxycarbonyl (Boc) chemistry.

Each step demands precise control over reaction conditions to avoid side reactions, particularly dehalogenation or premature Boc-deprotection.

Thiophene Ring Construction

The 5-(trifluoromethyl)thiophene moiety is synthesized via cyclocondensation or cycloaddition reactions. A validated method involves the reaction of acetylenic ketones with methyl thioglycolate in the presence of cesium carbonate (Cs₂CO₃) and magnesium sulfate (MgSO₄) in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature. This approach yields methyl 5-(trifluoromethyl)thiophene-2-carboxylate intermediates with 65–75% efficiency.

An alternative route employs Sonogashira coupling between heteroaroyl chlorides and terminal alkynes, followed by Fiesselmann-type cyclocondensation with ethyl thioglycolate. This method, catalyzed by PdCl₂(PPh₃)₂ and CuI, achieves 70–85% yields under mild conditions (room temperature, 12–24 hours).

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced either via direct electrophilic substitution or by using pre-functionalized building blocks. Electrophilic trifluoromethylation of thiophene derivatives using Umemoto’s reagent (trifluoromethyl sulfonium salts) in dichloromethane at −20°C to 0°C provides moderate yields (50–60%) but requires rigorous exclusion of moisture.

Superior results are obtained by employing 3-(trifluoromethyl)thiophene precursors synthesized from 1-aryl-3,3,3-trifluoro-1-propynes and 1,3-dithiolium-4-olates. This [3+2] cycloaddition strategy, conducted in xylenes at 120°C for 20–32 hours, delivers 5-(trifluoromethyl)thiophenes in 75–90% yields.

Amination at the 3-Position

Amination of the thiophene ring is achieved via nitration followed by reduction or direct nucleophilic substitution. Nitration using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C produces 3-nitro-5-(trifluoromethyl)thiophene, which is subsequently reduced to the amine using hydrogen gas (H₂) over palladium on carbon (Pd/C) in methanol. This two-step process affords 3-amino-5-(trifluoromethyl)thiophene in 85–90% yield.

Direct amination via Buchwald-Hartwig coupling remains less common due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the thiophene ring toward palladium-catalyzed reactions.

Carbamate Protection of the Amino Group

The final step involves protecting the primary amine with a tert-butyl N-methylcarbamate group. A widely adopted protocol utilizes tert-butyl dicarbonate (Boc₂O) and methylamine in a two-phase system. In a representative procedure, 3-amino-5-(trifluoromethyl)thiophene is dissolved in dichloromethane (DCM) and treated with Boc₂O (1.2 equivalents) and triethylamine (TEA) at 0°C. After stirring for 12 hours at room temperature, the crude product is purified via silica gel chromatography to yield this compound in 80–85% yield.

Alternative methods employ diphenyl carbonate as a carbonyl source, as described in patent literature. Reaction of the amine with diphenyl carbonate and methylamine in methanol at 50°C for 1 hour, followed by Pd/C-catalyzed hydrogenation, achieves quantitative yields under optimized conditions.

Optimization and Yield Considerations

Critical parameters influencing yield and purity include:

  • Solvent Choice : Methanol and THF are preferred for their ability to solubilize intermediates without inducing Boc-deprotection.
  • Catalyst Loading : Pd/C at 10% w/w minimizes side reactions during hydrogenation.
  • Temperature Control : Exothermic reactions (e.g., nitration) require strict temperature maintenance below 10°C to prevent decomposition.

Scale-up protocols emphasize continuous-flow systems for cyclocondensation and carbamate formation, reducing reaction times from hours to minutes while maintaining yields above 90%.

Analytical Characterization

The final product is characterized by:

  • ¹H NMR : Distinct singlet for tert-butyl protons at δ 1.40 ppm and multiplet for thiophene protons at δ 6.80–7.20 ppm.
  • LCMS : Molecular ion peak at m/z = 325.1 (M+H)+, consistent with the molecular formula C₁₁H₁₄F₃N₂O₂S.
  • HPLC Purity : >99% achieved via reverse-phase chromatography using acetonitrile/water gradients.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate?

  • Methodological Answer : The synthesis typically involves introducing the tert-butyl carbamate group to a pre-functionalized thiophene derivative. A common approach uses tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to react with the amine group on the thiophene ring . Solvents like dichloromethane or tetrahydrofuran are preferred, with reaction temperatures maintained between 0–25°C to optimize yield and minimize side reactions. Post-synthesis purification often employs column chromatography or recrystallization.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and substitution patterns.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (using programs like SHELX ) to resolve ambiguities in stereochemistry or hydrogen bonding.
  • HPLC for purity assessment (>95% is typical for research-grade material) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture or strong acids/bases, as the carbamate group is prone to hydrolysis . Stability should be monitored via periodic TLC or HPLC analysis.

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer :

  • Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction kinetics .
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve Boc-group transfer efficiency.
  • Temperature control : Gradual warming from 0°C to room temperature reduces exothermic side reactions .
  • Workflow automation : Continuous flow reactors minimize batch variability and improve scalability .

Q. How should researchers address discrepancies in analytical data (e.g., conflicting NMR shifts)?

  • Methodological Answer :

  • Tautomerism/Conformational analysis : Use variable-temperature NMR or 2D techniques (COSY, NOESY) to identify dynamic processes .
  • Impurity profiling : Combine LC-MS with ion chromatography to detect trace hydrolyzed byproducts (e.g., free amines).
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .

Q. What strategies are effective for studying this compound’s interactions in biological systems?

  • Methodological Answer :

  • Hydrogen bonding/π-π interactions : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities with target proteins .
  • Metabolic stability : Incubate with liver microsomes and analyze via LC-MS/MS to assess susceptibility to cytochrome P450 enzymes .
  • Cellular uptake : Fluorescent tagging (e.g., BODIPY derivatives) combined with confocal microscopy .

Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Electron-withdrawing effects : Enhances electrophilicity of adjacent groups, facilitating nucleophilic substitution reactions .
  • Metabolic resistance : Fluorine’s electronegativity reduces oxidative degradation, improving pharmacokinetic profiles .
  • Biological target engagement : Use molecular docking (AutoDock Vina) to predict interactions with hydrophobic enzyme pockets .

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